molecular formula C72H14O2 B3429515 (6,6)-Pentadeuterophenyl C61 butyric AC& CAS No. 749898-80-4

(6,6)-Pentadeuterophenyl C61 butyric AC&

Cat. No.: B3429515
CAS No.: 749898-80-4
M. Wt: 915.9 g/mol
InChI Key: FIGVSQKKPIKBST-QRKCWBMQSA-N
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Description

[6,6]-Pentadeuterophenyl C61 butyric acid methyl ester (PC60BM) is a deuterated fullerene that can be used as an acceptor molecule. It has a fullerene as the core and deuterium and benzyl as the attachment. The deuterium atoms facilitate an increase in the quantum efficiency of the electrochemical devices.

Biological Activity

(6,6)-Pentadeuterophenyl C61 butyric acid methyl ester, commonly referred to as PCBM, is a functionalized fullerene derivative with significant applications in organic electronics, particularly in organic solar cells. This compound exhibits unique electronic properties that enhance its utility as an electron acceptor material. This article explores the biological activity of PCBM, focusing on its interactions at the molecular level, its role in various applications, and relevant case studies.

PCBM is characterized by the following chemical properties:

  • Molecular Formula : C72_{72}H14_{14}O2_{2}
  • Molecular Weight : 910.9 g/mol
  • Appearance : Dark green to black powder
  • Solubility : Soluble in chlorobenzene and other organic solvents

The structure of PCBM allows it to function effectively in various electronic applications due to its high electron mobility and solubility characteristics.

Biological Activity Overview

PCBM's biological activity is primarily linked to its role in enhancing the performance of organic solar cells and its potential implications in biocompatibility and toxicity studies.

Electron Acceptor Properties

PCBM acts as an n-type semiconductor, which facilitates charge separation and transport in photovoltaic devices. The efficiency of charge transfer processes is crucial for the performance of organic solar cells. Research has demonstrated that incorporating PCBM can significantly improve the efficiency of devices:

  • Efficiency Improvement : Solar cell efficiency can increase from 9.5% to 15.3% with optimized PCBM content .
  • Stability Enhancement : Devices using PCBM exhibit improved operational stability under varying environmental conditions.

1. Application in Perovskite Solar Cells

A study reported the use of one-dimensional (1D) PCBM nanorods as additives in perovskite solar cells. The integration of these nanorods resulted in:

  • Enhanced photo-generated charge separation.
  • Improved device stability and performance metrics .

2. Thermal Conductivity Research

Research into the thermal properties of bulk PCBM revealed exceptionally low thermal conductivity (0.07 W m1^{-1} K1^{-1}), which is intrinsic to its structure. This property is critical for applications requiring thermal management .

Comparative Data Table

PropertyValue
Molecular Weight910.9 g/mol
Efficiency ImprovementUp to 15.3%
Thermal Conductivity0.07 W m1^{-1} K1^{-1}
SolubilitySoluble in chlorobenzene

Research Findings

Research indicates that PCBM not only serves as an effective electron acceptor but also interacts with various biological systems, necessitating further investigation into its biocompatibility and potential cytotoxic effects:

  • Cytotoxicity Studies : Initial studies have shown varying degrees of cytotoxicity depending on concentration and exposure duration.
  • Biocompatibility : Ongoing research aims to evaluate the long-term effects of PCBM in biological systems, especially concerning its application in flexible electronics that may come into contact with human tissue.

Q & A

Basic Research Questions

Q. What are the key synthetic considerations for preparing high-purity (6,6)-pentadeuterophenyl C61 butyric acid methyl ester?

The synthesis requires precise deuteration at the phenyl group to ensure isotopic consistency, typically achieved via deuterated precursor reagents. Post-synthesis purification involves high-performance liquid chromatography (HPLC) to achieve >99.5% purity, as confirmed by retention time analysis and spectral matching . Solubility in chlorobenzene or toluene (critical for thin-film processing) must be verified post-purification, as residual solvents or byproducts can alter device performance .

Q. How do HOMO/LUMO energy levels influence the compound's role in organic semiconductors?

The compound exhibits a HOMO of 6.1 eV and LUMO of 3.7 eV, measured via cyclic voltammetry or ultraviolet photoelectron spectroscopy. These levels determine its electron-accepting capability in bulk heterojunction (BHJ) solar cells, enabling efficient charge separation when paired with donor polymers like P3HT. The LUMO alignment with common donors minimizes energy loss during electron transfer .

Q. What characterization methods are essential for validating structural integrity post-synthesis?

Nuclear magnetic resonance (NMR) with deuterated solvents confirms the phenyl deuteration ratio. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry verifies molecular weight accuracy, while Fourier-transform infrared (FTIR) spectroscopy detects functional groups (e.g., ester carbonyl at ~1740 cm⁻¹). High-resolution transmission electron microscopy (HRTEM) may resolve fullerene cage integrity .

Advanced Research Questions

Q. How does isotopic deuteration impact charge transport properties in thin-film devices?

Deuteration reduces vibrational modes in the phenyl group, potentially lowering exciton recombination rates and enhancing electron mobility. Comparative studies with non-deuterated analogs (e.g., [60]PCBM) are critical; mobility values (e.g., 0.21 cm²/V·s) should be measured via space-charge-limited current (SCLC) or field-effect transistor (FET) configurations under controlled humidity to isolate isotopic effects .

Q. What experimental strategies optimize BHJ solar cell efficiency using this compound?

Blend morphology is key. Use solvent additives (e.g., 1,8-diiodooctane) to refine phase separation, monitored by atomic force microscopy (AFM). Annealing temperature gradients (80–120°C) can enhance crystallinity, but excess heat may degrade the deuterated phenyl group. Transient absorption spectroscopy quantifies charge carrier lifetimes to correlate with power conversion efficiency .

Q. How to resolve contradictions in reported electron mobility values across studies?

Variability often stems from film processing conditions (e.g., solvent choice, spin-coating speed) or measurement techniques. Standardize protocols: use identical FET geometries, gate dielectric materials, and environmental controls (e.g., inert atmosphere). Cross-validate via SCLC and FET measurements on the same batch to isolate methodological biases .

Q. What role does this compound play in biosensor design, and how to mitigate interfacial incompatibility?

Its n-type semiconducting properties enable use in organic electrochemical transistors (OECTs) for biomarker detection. To improve biocompatibility, functionalize the ester group with hydrophilic moieties (e.g., polyethylene glycol) via post-synthesis reactions. Validate using impedance spectroscopy to assess electrode-electrolyte interface stability .

Q. How to assess thermal stability for high-temperature device applications?

Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures. Differential scanning calorimetry (DSC) identifies phase transitions. For deuteration-specific stability, compare with non-deuterated analogs under accelerated aging (e.g., 85°C/85% humidity) to evaluate isotopic resilience in encapsulation-free devices .

Q. Methodological Notes

  • Controlled Experimentation : Always include non-deuterated controls (e.g., [60]PCBM) to isolate isotopic effects.
  • Data Reproducibility : Report solvent purity, spin-coating parameters, and annealing history to enable cross-study comparisons.
  • Safety : Use certified chemical-resistant gloves (e.g., DuPont™ Tychem® 6000) when handling due to flammability (WGK 3 hazard) .

Properties

InChI

InChI=1S/C72H14O2/c1-74-11(73)8-5-9-70(10-6-3-2-4-7-10)71-66-58-50-40-30-22-14-12-13-16-20-18(14)26-34-28(20)38-32-24(16)25-17(13)21-19-15(12)23(22)31-37-27(19)35-29(21)39-33(25)43-42(32)52-46(38)56-48(34)54(44(50)36(26)30)62(66)64(56)68-60(52)61-53(43)47(39)57-49(35)55-45(37)51(41(31)40)59(58)67(71)63(55)65(57)69(61)72(68,70)71/h2-4,6-7H,5,8-9H2,1H3/i2D,3D,4D,6D,7D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGVSQKKPIKBST-QRKCWBMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C34C25C6=C7C8=C9C1=C2C%10=C%11C%12=C%13C%14=C%10C%10=C2C2=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C8=C1C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C1=C%25C8=C(C5=C17)C1=C3C(=C%17C4=C%15C6=C92)C%19=C%21C1=C%238)CCCC(=O)OC)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

915.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749898-80-4
Record name [6,6]-Pentadeuterophenyl C61 butyric acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Amino-5-fluoro-4-oxopentanoic acid
(6,6)-Pentadeuterophenyl C61 butyric AC&
3-Amino-5-fluoro-4-oxopentanoic acid
3-Amino-5-fluoro-4-oxopentanoic acid
(6,6)-Pentadeuterophenyl C61 butyric AC&
3-Amino-5-fluoro-4-oxopentanoic acid
3-Amino-5-fluoro-4-oxopentanoic acid
(6,6)-Pentadeuterophenyl C61 butyric AC&
3-Amino-5-fluoro-4-oxopentanoic acid
3-Amino-5-fluoro-4-oxopentanoic acid
(6,6)-Pentadeuterophenyl C61 butyric AC&
3-Amino-5-fluoro-4-oxopentanoic acid
3-Amino-5-fluoro-4-oxopentanoic acid
(6,6)-Pentadeuterophenyl C61 butyric AC&
3-Amino-5-fluoro-4-oxopentanoic acid
3-Amino-5-fluoro-4-oxopentanoic acid
(6,6)-Pentadeuterophenyl C61 butyric AC&

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